molecular formula C11H19N3 B13069455 2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13069455
M. Wt: 193.29 g/mol
InChI Key: RXRJBAXVXPWHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a 3-methylbutyl substituent at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. One common method is the reaction of 3-aminopyrazole with an appropriate β-dicarbonyl compound under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, industrial methods may employ catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substituent at the 2-position, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-(3-methylbutyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H19N3/c1-9(2)4-5-10-8-11-12-6-3-7-14(11)13-10/h8-9,12H,3-7H2,1-2H3

InChI Key

RXRJBAXVXPWHAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=NN2CCCNC2=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.